molecular formula C50H52BrClN2O6 B12386742 4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide

4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide

Cat. No.: B12386742
M. Wt: 892.3 g/mol
InChI Key: AOSKOPYJWNYUFA-UHFFFAOYSA-N
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Description

The compound 4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:

    Formation of the indolium core: This step involves the reaction of a suitable precursor with a halogenating agent to introduce the indolium moiety.

    Attachment of the carboxyphenoxypropyl group: This step typically involves a nucleophilic substitution reaction where the carboxyphenoxypropyl group is introduced.

    Formation of the chlorocyclohexene moiety: This step involves the chlorination of a cyclohexene precursor.

    Final coupling reaction: The final step involves coupling the previously synthesized intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The indolium moiety can be reduced under specific conditions.

    Substitution: The chlorocyclohexene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the indolium moiety can yield indole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a fluorescent probe due to its indolium moiety.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It could be used in the development of advanced materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as a fluorescent probe, its mechanism would involve the absorption and emission of light at specific wavelengths. If explored for therapeutic properties, its mechanism could involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid
  • 4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;chloride

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which can impart unique chemical and physical properties. For example, the presence of both indolium and chlorocyclohexene moieties can provide unique electronic and steric effects, making it a valuable compound for various applications.

Properties

Molecular Formula

C50H52BrClN2O6

Molecular Weight

892.3 g/mol

IUPAC Name

4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide

InChI

InChI=1S/C50H51ClN2O6.BrH/c1-49(2)40-14-5-7-16-42(40)52(30-10-32-58-38-24-18-36(19-25-38)47(54)55)44(49)28-22-34-12-9-13-35(46(34)51)23-29-45-50(3,4)41-15-6-8-17-43(41)53(45)31-11-33-59-39-26-20-37(21-27-39)48(56)57;/h5-8,14-29H,9-13,30-33H2,1-4H3,(H-,54,55,56,57);1H

InChI Key

AOSKOPYJWNYUFA-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCOC6=CC=C(C=C6)C(=O)O)(C)C)/CCC3)Cl)CCCOC7=CC=C(C=C7)C(=O)O)C.[Br-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCOC6=CC=C(C=C6)C(=O)O)(C)C)CCC3)Cl)CCCOC7=CC=C(C=C7)C(=O)O)C.[Br-]

Origin of Product

United States

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